1,1-Dimethyl-2-ethyl-cyclopropane
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Overview
Description
1,1-Dimethyl-2-ethyl-cyclopropane is a cycloalkane with the molecular formula C7H14 and a molecular weight of 98.1861 g/mol . This compound consists of a cyclopropane ring substituted with two methyl groups and one ethyl group. Cyclopropanes are known for their high ring strain due to the 60° bond angles, which makes them highly reactive and interesting targets for synthetic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives, including 1,1-Dimethyl-2-ethyl-cyclopropane, involves the reaction of carbenes with alkenes. Carbenes can be generated in situ from diazomethane or other precursors . The Simmons-Smith reaction is another widely used method, where diiodomethane and a zinc-copper couple are used to generate the carbene intermediate .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of Grignard reagents and transition metal catalysts. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents can be employed . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2-ethyl-cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclopropanes.
Scientific Research Applications
1,1-Dimethyl-2-ethyl-cyclopropane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cyclopropanes and the effects of ring strain.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-ethyl-cyclopropane primarily involves its high ring strain, which makes it highly reactive. The compound can readily participate in addition reactions with carbenes, leading to the formation of new cyclopropane derivatives . The reactivity is driven by the release of ring strain energy, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylcyclopropane: Another cyclopropane derivative with two methyl groups on adjacent carbon atoms.
Cyclopropane: The simplest cyclopropane with no substituents.
Methylcyclopropane: A cyclopropane with one methyl group.
Uniqueness
1,1-Dimethyl-2-ethyl-cyclopropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and ethyl groups increases the steric hindrance and affects the compound’s reactivity compared to simpler cyclopropanes .
Properties
CAS No. |
41845-47-0 |
---|---|
Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
2-ethyl-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C7H14/c1-4-6-5-7(6,2)3/h6H,4-5H2,1-3H3 |
InChI Key |
UDCRTPSZNQOKRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1(C)C |
Origin of Product |
United States |
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